molecular formula C9H16F3NO2 B13960221 2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanol

2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanol

Cat. No.: B13960221
M. Wt: 227.22 g/mol
InChI Key: RZFGWXNYRCNIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanol is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

Uniqueness

The presence of the trifluoromethyl group in 2-((1-(Trifluoromethyl)piperidin-2-yl)methoxy)ethanol makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical and biological properties, such as its stability, reactivity, and ability to interact with biological targets .

Properties

Molecular Formula

C9H16F3NO2

Molecular Weight

227.22 g/mol

IUPAC Name

2-[[1-(trifluoromethyl)piperidin-2-yl]methoxy]ethanol

InChI

InChI=1S/C9H16F3NO2/c10-9(11,12)13-4-2-1-3-8(13)7-15-6-5-14/h8,14H,1-7H2

InChI Key

RZFGWXNYRCNIJW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)COCCO)C(F)(F)F

Origin of Product

United States

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